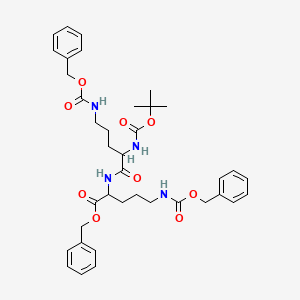

Boc-DL-Orn(Cbz)-DL-Orn(Cbz)-OBn

Description

Properties

CAS No. |

35924-54-0 |

|---|---|

Molecular Formula |

C38H48N4O9 |

Molecular Weight |

704.8 g/mol |

IUPAC Name |

benzyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-(phenylmethoxycarbonylamino)pentanoate |

InChI |

InChI=1S/C38H48N4O9/c1-38(2,3)51-37(47)42-31(21-13-23-39-35(45)49-26-29-17-9-5-10-18-29)33(43)41-32(34(44)48-25-28-15-7-4-8-16-28)22-14-24-40-36(46)50-27-30-19-11-6-12-20-30/h4-12,15-20,31-32H,13-14,21-27H2,1-3H3,(H,39,45)(H,40,46)(H,41,43)(H,42,47) |

InChI Key |

PAVOPVZPYFZJHU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1)C(=O)NC(CCCNC(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below contrasts Boc-DL-Orn(Cbz)-DL-Orn(Cbz)-OBn with analogous peptide derivatives:

| Compound Name | Protecting Groups | Cleavage Conditions | Key Applications |

|---|---|---|---|

| This compound | Boc, Cbz (×2), OBn | Acid (Boc), H₂/Pd-C (Cbz/OBn) | SPPS, branched peptide synthesis |

| Boc-Lys(Cbz)-OBn | Boc, Cbz, OBn | Acid (Boc), H₂/Pd-C (Cbz/OBn) | Linear peptide synthesis |

| Fmoc-DL-Orn(Alloc)-DL-Orn(Alloc)-OtBu | Fmoc, Alloc (×2), OtBu | Base (Fmoc), Pd⁰ (Alloc) | Orthogonal SPPS strategies |

| Cbz-Gly-Gly-OBzl | Cbz, OBzl | H₂/Pd-C (Cbz/OBzl) | Model studies for hydrogenolysis |

Key Observations :

- Orthogonality : The dual Cbz groups in this compound allow sequential side-chain deprotection, unlike single-protected analogs like Boc-Lys(Cbz)-OBn. This is critical for synthesizing dendrimers or cyclic peptides .

- Racemic vs. Enantiopure : DL-Orn derivatives exhibit different crystallinity and solubility compared to enantiopure L/D-Orn analogs, impacting formulation stability .

Stability and Physicochemical Properties

Comparative dissolution and compaction data from carbamazepine (CBZ) studies offer indirect insights:

| Property | This compound | Recrystallized CBZ | Untreated CBZ |

|---|---|---|---|

| Tensile strength (MPa) | N/A | 21.0 (at 21.0 MPa force) | 6.3–10.5 (at 6.3–10.5 MPa force) |

| Porosity (%) | N/A | 7 | 12 |

| Stability under oxidation | Moderate (Cbz susceptible) | High | Low |

- Recrystallized CBZ’s low porosity (7%) suggests that similar crystalline derivatives (e.g., this compound) may exhibit improved compaction for pharmaceutical formulations .

Preparation Methods

Protection of Ornithine Residues

Ornithine’s ε-amino group is first protected with Cbz via reaction with benzyl chloroformate in a dichloromethane/water biphasic system. The α-amino group is subsequently shielded with Boc using di-tert-butyl dicarbonate in the presence of a base such as triethylamine. This sequence ensures regioselectivity, as the ε-amine’s higher nucleophilicity drives initial Cbz protection.

Table 1: Reaction Conditions for Ornithine Protection

| Step | Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Benzyl chloroformate | CH₂Cl₂/H₂O | 2 | 92 |

| 2 | Di-tert-butyl dicarbonate | THF | 4 | 88 |

Coupling of Protected Ornithine Units

The protected ornithine monomers are coupled using PyBOP and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF). This method achieves near-quantitative conversion, critical for minimizing defects in the final product. Monitoring via ninhydrin assay confirms complete amine consumption after each coupling cycle.

Table 2: Coupling Efficiency with PyBOP

| Generation | Coupling Agent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| First | PyBOP/DIPEA | 25 | 2 | 99 |

| Second | PyBOP/DIPEA | 25 | 3 | 95 |

Deprotection and Final Assembly

Selective Boc removal with trifluoroacetic acid (TFA) liberates α-amines for subsequent coupling, while Cbz groups remain intact. Final global deprotection of Cbz is achieved via hydrogenation over palladium on carbon, yielding the free peptide. Purification by reverse-phase HPLC ensures >95% purity, validated by MALDI-TOF mass spectrometry.

Solid-Phase Synthesis Advancements

Solid-phase peptide synthesis (SPPS) using oxime resin has revolutionized the production of this compound. Resin-bound intermediates enable rapid iterative coupling, reducing purification bottlenecks. A low loading density (~0.15 mmol/g) mitigates steric hindrance, facilitating high-yield incorporation of protected ornithine units.

Table 3: Solid-Phase Synthesis Performance

| Parameter | Value |

|---|---|

| Resin Loading | 0.15 mmol/g |

| Coupling Cycles | 4 |

| Total Synthesis Time | 32 hours |

| Final Yield | 74% |

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR confirms protective group integrity. Post-deprotection, disappearance of benzyl proton signals (δ 5.09 ppm, δ 7.36 ppm) and hydrazide proton shifts (δ 9.40 → 8.45 ppm) validate complete Cbz cleavage.

Mass Spectrometry

MALDI-TOF MS data correlate with theoretical molecular weights (e.g., [M + Na]⁺ at m/z 2977.006 for G2 dendrons), confirming defect-free synthesis. Post-deprotection spectra show no residual protected species, underscoring reaction efficiency.

Applications and Derivative Synthesis

This compound serves as a precursor for bioactive peptides and dendrimers. Its acylhydrazine derivatives enable pH-sensitive drug conjugation, exemplified by doxorubicin-loaded dendrons for targeted cancer therapy. Furthermore, sulfoximine-carbamate derivatives, synthesized via Rh-catalyzed nitrenoid transfer, demonstrate stability in cross-coupling reactions, expanding utility in medicinal chemistry.

Q & A

Basic Questions

Q. What are the standard synthetic routes for Boc-DL-Orn(Cbz)-DL-Orn(Cbz)-OBn, and what yields are typically achieved?

- Methodological Answer : The compound is synthesized via sequential protection of ornithine residues using benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc) groups. Key steps include oxidation with benzoyl peroxide (BPO) or oxoammonium salts, achieving yields of 71–92% under optimized conditions. For example, oxoammonium salt-mediated oxidation at 60°C for 24 hours yields 85% product with a diastereomeric ratio (dr) of 1:1 . Reaction conditions (solvent, temperature, stoichiometry) should be systematically varied to replicate reported protocols.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) is critical for confirming backbone structure and stereochemistry. High-Performance Liquid Chromatography (HPLC) with chiral columns resolves diastereomers, while mass spectrometry (ESI-MS) verifies molecular weight. Purity must be validated via elemental analysis or HPLC (>95% purity), as per guidelines for new compound characterization .

Q. How do protecting groups (Boc, Cbz, Bn) influence the reactivity of this compound in peptide coupling reactions?

- Methodological Answer : Boc and Cbz groups provide orthogonal protection, enabling selective deprotection during stepwise synthesis. The benzyl (Bn) ester (OBn) enhances solubility in organic solvents, facilitating coupling reactions. Researchers should evaluate cleavage conditions (e.g., hydrogenolysis for Bn, TFA for Boc) to avoid side reactions, referencing protocols from analogous ornithine derivatives .

Q. What are the primary research applications of this compound in peptide chemistry?

- Methodological Answer : The compound serves as a building block for synthesizing peptides with modified ornithine residues, particularly in studies exploring enzymatic stability or conformational dynamics. Applications include asymmetric catalysis (e.g., oxoammonium salt-mediated oxidations) and investigating steric effects of bulky protecting groups on reaction kinetics .

Advanced Research Questions

Q. How can researchers optimize the diastereomeric ratio (dr) in the synthesis of this compound?

- Methodological Answer : Diastereoselectivity is influenced by reaction temperature, solvent polarity, and catalyst choice. For instance, lowering the temperature to 0–5°C during oxidation with trityl perchlorate improves dr to 1:1. Kinetic studies using HPLC monitoring can identify rate-determining steps, while computational modeling (DFT) predicts transition states to guide optimization .

Q. What strategies address contradictory data in stability studies of this compound under varying pH conditions?

- Methodological Answer : Conflicting stability data may arise from differences in analytical methods (e.g., UV vs. NMR quantification). Researchers should standardize protocols (buffer ionic strength, temperature) and employ multivariate statistical analysis (ANOVA, Tukey’s HSD) to isolate variables. Replicate studies under controlled conditions (e.g., pH 3–10, 25–60°C) with triplicate samples to ensure reproducibility .

Q. How should experiments be designed to assess the catalytic efficiency of this compound in asymmetric synthesis?

- Methodological Answer : Use a factorial design to test variables: catalyst loading (1–10 mol%), substrate scope, and solvent effects. Include control reactions (e.g., unprotected ornithine) to isolate the role of Cbz/Boc groups. Kinetic parameters (kcat, KM) should be derived from initial rate measurements via stopped-flow spectroscopy or HPLC .

Q. What computational methods complement experimental data in studying the conformational dynamics of this compound?

- Methodological Answer : Molecular dynamics (MD) simulations in explicit solvent (e.g., water/DMSO) reveal rotational barriers around ornithine C–N bonds. Density Functional Theory (DFT) calculates energy minima for protected vs. deprotected states. Pair Radial Distribution Functions (RDFs) from MD trajectories can validate hydrogen-bonding interactions observed in NOESY spectra .

Q. What methodologies are recommended for analyzing the kinetic resolution of this compound in enantioselective reactions?

- Methodological Answer : Monitor reaction progress via chiral HPLC or circular dichroism (CD) spectroscopy. Use the Eyring equation to correlate activation parameters (ΔH‡, ΔS‡) with temperature-dependent rate data. Competitive experiments with isotopically labeled substrates (e.g., <sup>13</sup>C) can differentiate kinetic vs. thermodynamic control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.